molecular formula C22H22ClN5O B2667314 2-chloro-N-[3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]benzamide CAS No. 899970-22-0

2-chloro-N-[3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]benzamide

Cat. No. B2667314
M. Wt: 407.9
InChI Key: XYACTSZTWBSZOB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound includes a benzamide group, a pyridazin group, and a methylpiperazin group. These groups are likely to contribute to the compound’s overall properties and reactivity.

Scientific Research Applications

Herbicide Research

  • Pyridazinone derivatives, similar in structure to the compound , have been studied for their herbicidal properties. These compounds inhibit photosynthesis in plants, contributing to their phytotoxicity. For example, 5-amino-4-chloro-2-phenyl-3(2H)-pyridazinone (pyrazon) and related chemicals have been shown to be effective in inhibiting the Hill reaction and photosynthesis in barley, indicating their potential as herbicides (Hilton et al., 1969).

Tuberculostatic Activity

  • Pyrazine derivatives, closely related to the compound , have been synthesized for potential tuberculostatic (anti-tuberculosis) activity. These compounds have shown promise in vitro for their activity against tuberculosis (Foks et al., 2005).

Alpha-1 Adrenoceptor Antagonists

  • Research on pyridazinone derivatives has also explored their potential as alpha-1 adrenoceptor antagonists. These compounds have shown promise in radioligand receptor binding assays, indicating their potential therapeutic application in conditions related to alpha-1 adrenoceptors (Betti et al., 2002).

Anti-Influenza Virus Activity

  • A study describes the synthesis of benzamide-based 5-aminopyrazoles and their derivatives, which have demonstrated significant anti-influenza A virus activity. This indicates the potential of such compounds in antiviral research, particularly against bird flu influenza (Hebishy et al., 2020).

Anti-Bacterial Activity

  • Compounds structurally similar to 2-chloro-N-[3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]benzamide have been synthesized and evaluated for their antibacterial activity. This includes the synthesis of pyrazolo[3,4-d]pyrimidine derivatives, which have been tested for such properties (Rostamizadeh et al., 2013).

Analgesic and Anti-inflammatory Activity

  • Studies have been conducted on pyridazinone derivatives for their potential analgesic and anti-inflammatory effects. Such compounds have been tested in vivo and have shown promising results in reducing pain and inflammation without causing significant side effects (Duendar et al., 2007).

Antimycobacterial Agents

  • Research has also been directed towards designing and synthesizing substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents. These compounds have shown significant activity against Mycobacterium tuberculosis, highlighting their potential as antimycobacterial agents (Srinivasarao et al., 2020).

Future Directions

The future directions for this compound could involve further development and testing for its potential anti-tubercular activity . It’s also possible that it could be evaluated for other biological activities, given the wide range of activities exhibited by similar compounds .

properties

IUPAC Name

2-chloro-N-[3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN5O/c1-27-11-13-28(14-12-27)21-10-9-20(25-26-21)16-5-4-6-17(15-16)24-22(29)18-7-2-3-8-19(18)23/h2-10,15H,11-14H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYACTSZTWBSZOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-[3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]benzamide

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